molecular formula C19H20O5 B1276589 (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 100753-43-3

(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B1276589
CAS No.: 100753-43-3
M. Wt: 328.4 g/mol
InChI Key: XKVLLUWABVOODQ-WEVVVXLNSA-N
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Description

Chalcone, 3,4,2’,4’-tetramethoxy- is a member of the chalcone family, which are α,β-unsaturated ketones. Chalcones are secondary metabolites belonging to the flavonoid family and are found in various edible and medicinal plants. They are known for their diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.

Mode of Action

The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.

Biochemical Pathways

Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .

Pharmacokinetics

Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.

Result of Action

The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.

Biochemical Analysis

Biochemical Properties

Chalcone, 3,4,2’,4’-tetramethoxy-, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- interacts with proteins involved in the regulation of oxidative stress, thereby exerting its antioxidant effects .

Cellular Effects

Chalcone, 3,4,2’,4’-tetramethoxy-, influences various cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, Chalcone, 3,4,2’,4’-tetramethoxy- can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Chalcone, 3,4,2’,4’-tetramethoxy- involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with kinases results in the inhibition of phosphorylation processes, which are essential for signal transduction . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chalcone, 3,4,2’,4’-tetramethoxy- have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Chalcone, 3,4,2’,4’-tetramethoxy- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Chalcone, 3,4,2’,4’-tetramethoxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of specific metabolites . For instance, it has been shown to increase the production of reactive oxygen species (ROS), which can influence cellular redox balance .

Transport and Distribution

Within cells and tissues, Chalcone, 3,4,2’,4’-tetramethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of Chalcone, 3,4,2’,4’-tetramethoxy- is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications play a role in directing the compound to its sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chalcone, 3,4,2’,4’-tetramethoxy- can be synthesized through the Claisen-Schmidt aldol condensation reaction. This involves the reaction between an aldehyde and a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under solvent-free conditions or in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of chalcones often employs similar aldol condensation reactions but on a larger scale. The use of heterogeneous catalysts like potassium carbonate or basic alumina can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Chalcone, 3,4,2’,4’-tetramethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chalcone, 3,4,2’,4’-tetramethoxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chalcone, 3,4,2’,4’-tetramethoxy- is unique due to its specific methoxy substitutions, which enhance its bioactivity compared to other chalcones. Similar compounds include:

These compounds share similar structural features but differ in their specific substitutions and bioactivities.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLUWABVOODQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100753-43-3
Record name Chalcone, 3,4,2',4'-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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